molecular formula C18H26O5 B1681218 beta-Zearalanol CAS No. 42422-68-4

beta-Zearalanol

Cat. No.: B1681218
CAS No.: 42422-68-4
M. Wt: 322.4 g/mol
InChI Key: DWTTZBARDOXEAM-JSGCOSHPSA-N
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Description

beta-Zearalanol, also known as β-zearalanol, is a synthetic, nonsteroidal estrogen belonging to the resorcylic acid lactone group. It is related to mycoestrogens found in Fusarium species. This compound is the β epimer of zeranol (α-zearalanol) and is a major metabolite of zeranol, but it exhibits less biological activity .

Mechanism of Action

Target of Action

Beta-Zearalanol, also known as Taleranol, is a mycotoxin produced by Fusarium species . Its primary targets are estrogen receptors . These receptors play a crucial role in the reproductive system and are involved in the regulation of various physiological processes.

Mode of Action

Despite its nonsteroidal structure, this compound can bind to estrogen receptors . This binding mimics the action of natural estrogens, leading to changes in the physiological processes regulated by these receptors. The compound’s interaction with its targets can cause reproductive disorders .

Biochemical Pathways

This compound is a derivative of Zearalenone (ZEN), which is biosynthesized from the acetate-polymalonate pathway . The reduced metabolites of ZEN, including this compound, are formed in mammals . These metabolites can also activate estrogen receptors, with Alpha-Zearalenol being the most potent endocrine disruptor among these compounds .

Pharmacokinetics

The pharmacokinetics of this compound involves its interaction with serum albumin, the most abundant plasma protein in circulation . This interaction affects the tissue distribution and elimination of the compound, impacting its bioavailability . The binding affinity of this compound towards albumin is lower than that of zen .

Result of Action

The binding of this compound to estrogen receptors can lead to various effects, including reproductive disorders . Moreover, its potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects have also been suggested .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a significant contaminant of maize, barley, wheat, and other cereals . It is heat stable and can withstand storage, milling, cooking, and other processing steps, making its decontamination from food and feeds a complex issue .

Biochemical Analysis

Biochemical Properties

Beta-Zearalanol plays a crucial role in biochemical reactions due to its ability to interact with estrogen receptors. It binds to these receptors with high affinity, mimicking the action of natural estrogens . The enzymes involved in the metabolism of this compound include hydroxysteroid dehydrogenases, which catalyze the reduction of zearalenone to this compound . Additionally, this compound forms stable complexes with serum albumins, affecting its distribution and bioavailability in the body .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It induces apoptosis and oxidative stress in mammalian reproductive cells . The compound influences cell signaling pathways by activating estrogen receptors, leading to changes in gene expression and cellular metabolism . This compound’s estrogenic activity can disrupt normal cellular functions, potentially causing reproductive disorders and other health issues .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to estrogen receptors, which leads to the activation of estrogen-responsive genes . This binding interaction can result in the inhibition or activation of various enzymes and proteins involved in cellular processes . This compound’s ability to mimic natural estrogens allows it to interfere with normal hormonal signaling pathways, leading to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can form stable complexes with serum albumins, which may affect its bioavailability and activity over time . Long-term exposure to this compound in in vitro and in vivo studies has been associated with various cellular and physiological changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic the effects of natural estrogens, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where certain dosages lead to significant changes in cellular and physiological responses . High doses of this compound have been associated with reproductive disorders and other health issues in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion from zearalenone by hydroxysteroid dehydrogenases . The compound can also be conjugated with glucuronic acid, which affects its excretion and bioavailability . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, influencing its overall activity and effects in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with serum albumins . These interactions affect the compound’s localization and accumulation in different tissues . The binding of this compound to serum albumins can influence its bioavailability and activity, impacting its overall effects on cellular and physiological processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with estrogen receptors and other cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions affect the activity and function of this compound within cells, contributing to its overall effects on cellular processes .

Preparation Methods

beta-Zearalanol can be synthesized through various chemical routes. One common method involves the reduction of zearalenone to zearalanone, followed by the reduction of zearalanone to zeranol. Zeranol is then epimerized to produce taleranol . Industrial production methods typically involve large-scale chemical synthesis using these steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

beta-Zearalanol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form zearalanone.

    Reduction: Zearalanone can be reduced to form taleranol.

    Substitution: Various substitution reactions can occur on the aromatic ring of taleranol.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions include zearalanone and zeranol .

Properties

IUPAC Name

(4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTTZBARDOXEAM-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022532
Record name Taleranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42422-68-4
Record name β-Zearalanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42422-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taleranol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042422684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taleranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALERANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUN219N434
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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